N-[2-[5-(4-methyl-5-oxo-3-phenylmorpholin-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide
Description
N-[2-[5-(4-methyl-5-oxo-3-phenylmorpholin-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is a complex organic compound featuring a morpholine ring, an oxadiazole ring, and an acetamide group
Properties
IUPAC Name |
N-[2-[5-(4-methyl-5-oxo-3-phenylmorpholin-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-11(23)20-18(2,3)17-19-16(26-21-17)15-14(12-8-6-5-7-9-12)22(4)13(24)10-25-15/h5-9,14-15H,10H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYAQUYWFHVBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)C1=NOC(=N1)C2C(N(C(=O)CO2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[5-(4-methyl-5-oxo-3-phenylmorpholin-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide typically involves multiple steps:
Formation of the Morpholine Ring: The initial step involves the synthesis of the morpholine ring, which can be achieved through the reaction of phenylamine with chloroacetyl chloride, followed by cyclization with ethylene glycol.
Oxadiazole Ring Formation: The next step is the formation of the oxadiazole ring. This can be done by reacting the morpholine derivative with hydrazine hydrate and carbon disulfide, followed by cyclization.
Acetamide Group Addition: The final step involves the introduction of the acetamide group. This is typically achieved by reacting the oxadiazole derivative with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The aromatic ring in the morpholine structure can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are typically employed.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N-[2-[5-(4-methyl-5-oxo-3-phenylmorpholin-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is studied for its potential as a building block in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the morpholine and oxadiazole rings suggests it may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-[5-(4-methyl-5-oxo-3-phenylmorpholin-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The oxadiazole ring may interact with enzymes or receptors, modulating their activity. The morpholine ring could enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[5-(4-methyl-5-oxo-3-phenylmorpholin-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]acetamide
- N-[2-[5-(4-methyl-5-oxo-3-phenylmorpholin-2-yl)-1,2,4-oxadiazol-3-yl]butan-2-yl]acetamide
Uniqueness
Compared to similar compounds, N-[2-[5-(4-methyl-5-oxo-3-phenylmorpholin-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of the acetamide group and the specific positioning of the oxadiazole ring are key features that differentiate it from other related compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
